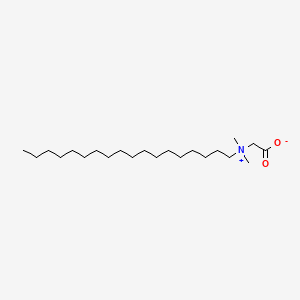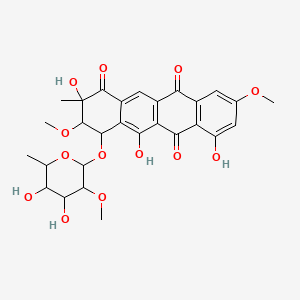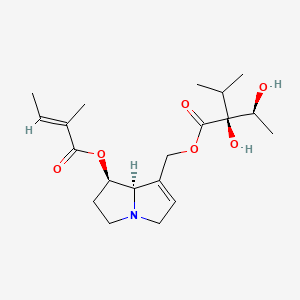
Symphytine
描述
Symphytine is a natural product found in various organisms including Pulmonaria obscura and Myosotis scorpioides . It belongs to the Boraginaceae family and has been used for centuries for various medicinal purposes such as treating bone breakages, sprains, rheumatism, liver problems, gastritis, ulcers, skin problems, joint pain, contusions, wounds, gout, hematomas, and thrombophlebitis .
Molecular Structure Analysis
The molecular formula of Symphytine is C20H31NO6 . It is a but-2-enoate ester and a member of pyrrolizines .Physical And Chemical Properties Analysis
Symphytine has a molecular weight of 381.5 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用
Traditional Medicine
Symphytum species, which contain Symphytine, have been used for centuries in traditional medicine for various ailments. They have been used to treat bone breakages, sprains, rheumatism, liver problems, gastritis, ulcers, skin problems, joint pain, and contusions .
Wound Healing
Symphytum species have demonstrated efficacy in wound healing. This is based on numerous cell-free, cell-based, animal, and human studies .
Anti-Inflammatory and Anti-Nociception
Symphytum species have shown potential in anti-inflammatory and anti-nociception (pain relief) applications. This is particularly useful in conditions like arthritis .
Antioxidant Activity
Symphytum species have shown potent antioxidant activity. This is particularly important in the management of chronic conditions linked to oxidative stress .
Enzyme Inhibitory Potential
Symphytum species have shown interesting anti-acetylcholinesterase and anti-butyrylcholinesterase properties. This suggests potential applications in the management of Alzheimer’s disease .
Anti-Tyrosinase Activity
Symphytum species have demonstrated anti-tyrosinase properties. This suggests potential uses in managing skin pigmentation disorders .
作用机制
- Its primary targets are not well-defined, but it has been traditionally used for various purposes, including bone breakages, sprains, liver problems, gastritis, ulcers, skin issues, joint pain, and contusions .
- The antimicrobial effects of comfrey leaves (which contain symphytine) may be attributed to phenolic compounds. These compounds could interfere with bacterial cell permeability, bind to adhesins, or inhibit DNA/RNA replication and transcription .
- Cellular mechanisms proposed for comfrey root extract (containing symphytine) include targeting intracellular signaling pathways triggered by NF-κB, AP-1, PPAR, Nrf2, and MAPKs .
- A hydroalcoholic extract of comfrey root impairs pro-inflammatory scenarios in human endothelial cells. Its mucilage-depleted fraction reduces interleukin-1 (IL-1)-induced expression of pro-inflammatory factors .
Target of Action
Mode of Action
安全和危害
未来方向
The Symphytum genus is waiting for researchers to develop safe and effective anti-inflammatory agents for additional investigation of other different mechanisms of action . Considering the innumerable potentialities of the Symphytum species and their widespread use in the world, it is extremely important to identify the areas of intense research and the main gaps in order to design future studies .
属性
IUPAC Name |
[(7R,8R)-7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPTZQHBOWRTF-SMLWLWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Symphytine | |
CAS RN |
22571-95-5 | |
| Record name | Symphytine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22571-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Symphytine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022571955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SYMPHYTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K8W67TIDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is symphytine and where is it found?
A1: Symphytine is a pyrrolizidine alkaloid (PA) primarily found in comfrey (Symphytum officinale L.), a plant traditionally used for medicinal purposes. Symphytine is one of several PAs identified in comfrey, alongside other notable PAs like echimidine and lycopsamine. [, , ]
Q2: What is the chemical structure of symphytine?
A2: Symphytine is a diester alkaloid composed of a retronecine base esterified with both angelic acid and viridifloric acid at the 7- and 9-positions, respectively. [, ]
Q3: What is the molecular formula and weight of symphytine?
A3: The molecular formula of symphytine is C22H33NO7, and its molecular weight is 423.5 g/mol. []
Q4: How can symphytine be detected and quantified?
A4: Various analytical techniques are employed to identify and quantify symphytine in plant material and extracts. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. Gas chromatography (GC) coupled with MS has also proven effective in quantifying symphytine and its N-oxide form. [, , , ]
Q5: What are N-oxides, and why are they important in the context of symphytine analysis?
A5: N-oxides are oxidized forms of alkaloids, including symphytine. They are often present at higher concentrations than their parent alkaloids in plants. Critically, standard extraction and analytical methods may underestimate the true concentration of symphytine in comfrey unless steps are taken to reduce N-oxides to their corresponding free base forms. This is crucial as N-oxides can be converted to the toxic free base form in the body. [, ]
Q6: What are the known biological activities of symphytine?
A6: Symphytine, like other PAs, exhibits hepatotoxicity. In rodent models, symphytine administration has been linked to the development of liver tumors, specifically liver cell adenomas and hemangioendothelial sarcomas. []
Q7: What is the mechanism of toxicity associated with symphytine?
A7: While the precise mechanism is not fully elucidated, research suggests that symphytine's toxicity stems from its metabolism in the liver. Hepatic enzymes are believed to convert symphytine into reactive metabolites, potentially pyrrolic derivatives, that can bind to DNA, leading to DNA damage and contributing to the development of cancerous cells. [, ]
Q8: Are there any known safety concerns regarding symphytine?
A8: Yes, consumption of comfrey, and by extension, exposure to symphytine, raises serious health concerns due to its hepatotoxicity. Cases of liver damage, including veno-occlusive disease, have been reported in humans following comfrey ingestion. [] This has led to restrictions on comfrey-containing products in some countries.
Q9: What is the current research focusing on regarding symphytine?
A10: Current research on symphytine is primarily focused on developing accurate and sensitive analytical techniques for its detection and quantification in various matrices. Additionally, efforts are underway to better understand its metabolic pathways and the specific mechanisms underlying its toxicity, particularly its genotoxicity and carcinogenicity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)
![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)

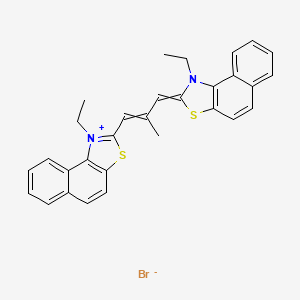
![methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B1681122.png)
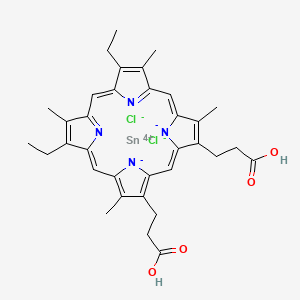
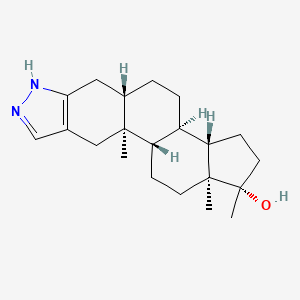
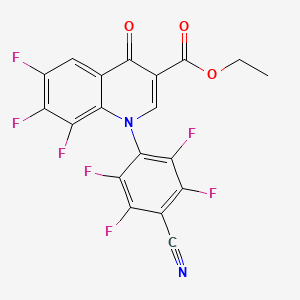
![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)
